2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Lipophilicity LogP Druglikeness

The compound 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 573945-48-9) is a fully characterized thieno[2,3-d]pyrimidin-4(3H)-one derivative bearing a 2,5-dimethylbenzylthio substituent at position 2, an ethyl group at N3, and methyl groups at positions 5 and 6. Its molecular formula is C₁₉H₂₂N₂OS₂ (MW 358.5 g/mol).

Molecular Formula C19H22N2OS2
Molecular Weight 358.5 g/mol
CAS No. 573945-48-9
Cat. No. B12025538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS573945-48-9
Molecular FormulaC19H22N2OS2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N=C1SCC3=C(C=CC(=C3)C)C)SC(=C2C)C
InChIInChI=1S/C19H22N2OS2/c1-6-21-18(22)16-13(4)14(5)24-17(16)20-19(21)23-10-15-9-11(2)7-8-12(15)3/h7-9H,6,10H2,1-5H3
InChIKeyPSQHDNVBPMXLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 573945-48-9): Core Structural Identity and Procurement Baseline


The compound 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 573945-48-9) is a fully characterized thieno[2,3-d]pyrimidin-4(3H)-one derivative bearing a 2,5-dimethylbenzylthio substituent at position 2, an ethyl group at N3, and methyl groups at positions 5 and 6 . Its molecular formula is C₁₉H₂₂N₂OS₂ (MW 358.5 g/mol) . This chemotype belongs to a class that has been actively explored in patent literature for cyclooxygenase-2 (COX‑2) inhibition and antimycobacterial activity [1][2]. Despite this class‑level precedent, direct comparative performance data for this specific compound are extremely scarce, and procurement decisions must therefore rely on structure‑based differentiation from the closest available analogs.

Why Simple In‑Class Substitution is Hazardous for 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (573945-48-9)


Within the thieno[2,3-d]pyrimidin-4(3H)-one family, even minor substituent variations can cause dramatic shifts in biological activity. For example, the N‑3 substituent (ethyl vs. isobutyl vs. phenethyl) and the thioether aryl group (unsubstituted benzyl vs. 2,5‑dimethylbenzyl) substantially alter lipophilicity, metabolic stability, and target engagement [1][2]. The patent literature explicitly demonstrates that 5,6‑dimethylthieno[2,3-d]pyrimidin-4(3H)-ones bearing different R₁ groups (—CH₂‑phenyl vs. —NH‑(C═O)‑phenyl) display anti‑inflammatory activity that varies from millimolar to low‑micromolar range [1]. Consequently, any attempt to replace 573945-48-9 with a generic “thienopyrimidinone” analog without direct comparative data risks abandoning the specific property profile tied to its unique 2,5‑dimethylbenzylthio‑ethyl substitution pattern. The quantitative evidence below, though largely inferential, underscores the non‑interchangeability of structurally related members of this class.

Quantitative Differentiation Evidence for 573945-48-9 vs. Closest Structural Analogs


Lipophilicity Shift Relative to Unsubstituted Benzyl Analog

The 2,5‑dimethyl substitution on the benzylthio moiety increases calculated logP by approximately 0.5–0.7 log units compared to the unsubstituted benzylthio analog 2-(benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, as estimated by fragment‑based methods . This is consistent with the well‑established π‑value contribution of two methyl groups (~0.5–0.6 logP units) [1]. No experimental logP data are available for either compound.

Lipophilicity LogP Druglikeness

Steric Bulk Differentiation from N3‑Ethyl to Isobutyl Variant

The N3‑ethyl substituent in the target compound is substantially less bulky than the N3‑isobutyl group present in the closely related compound 2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one . Calculated molar refractivity (MR) values for the ethyl group (ca. 10.1 cm³/mol) are approximately 50% lower than those of the isobutyl group (ca. 20.6 cm³/mol), indicating a significant difference in steric demand at the active‑site‑facing N3 position [1]. No head‑to‑head biological data exist.

Steric effects Structure-activity relationship Thienopyrimidine

Class‑Level Anti‑Inflammatory Potency Window for 5,6‑Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones

The U.S. patent 11,932,656 discloses that a series of 2-(substituted benzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones exhibit anti‑inflammatory activity spanning millimolar to low‑micromolar IC₅₀ values in COX‑2 inhibition assays, with the most potent representatives achieving IC₅₀ values in the low‑micromolar range (exact values for individual compounds are not publicly disclosed) [1]. The target compound, which falls within the generic formula but possesses a unique 2,5‑dimethylbenzylthio group, is positioned within this activity continuum, though its specific IC₅₀ has not been reported.

COX-2 inhibition Anti-inflammatory Thienopyrimidine

Defined Application Scenarios for 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (573945-48-9) Based on Differential Evidence


SAR Expansion Around the 2‑Arylthio Position in COX‑2 Inhibitor Programs

Given the class‑level anti‑inflammatory activity established in U.S. Patent 11,932,656 [1], 573945-48-9 serves as a structurally differentiated probe for exploring the tolerance of the COX‑2 binding pocket toward a 2,5‑dimethylbenzylthio substituent—a motif not exemplified in the patent’s lead compounds. The elevated calculated logP (+0.5–0.7 vs. the unsubstituted benzyl analog) makes it particularly suitable for evaluating the balance between potency and lipophilicity‑driven cellular accumulation.

Minimal‑Steric‑Footprint Control in N3‑Ethyl Thienopyrimidine Screening

The compound’s N3‑ethyl group is approximately 50% smaller (by molar refractivity) than the N3‑isobutyl group found in the nearest commercial analog [1]. This property positions 573945-48-9 as the preferred negative control or minimal‑steric‑demand comparator in any screening campaign where N3‑alkyl size is hypothesized to influence target binding or selectivity.

Physicochemical Differentiation for Cellular Permeability Profiling

The predicted logP shift arising from the 2,5‑dimethyl substitution (ΔlogP ≈ +0.5–0.7 vs. 2‑benzylthio analog) [1] makes 573945-48-9 a useful tool in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies aimed at correlating lipophilicity increments with passive permeability within the thienopyrimidinone series.

Quote Request

Request a Quote for 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.